molecular formula C5H11ClN2O3 B6330304 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride CAS No. 1820569-41-2

2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride

Cat. No.: B6330304
CAS No.: 1820569-41-2
M. Wt: 182.60 g/mol
InChI Key: GFBVMQIKHJEWFE-AENDTGMFSA-N
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Description

2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride is a hydrochlorinated derivative of a dipeptide-like compound, comprising glycine (aminoacetic acid) linked via an amide bond to (R)-2-aminopropanoic acid (D-alanine). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (R-configuration) is critical for biological activity, as seen in analogous compounds like D-4-chlorophenylglycine HCl .

Properties

IUPAC Name

2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVMQIKHJEWFE-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride typically involves the reaction of glycine with alanine derivatives under controlled conditions. One common method involves the use of protective groups to prevent unwanted side reactions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Aminolysis and Acylation Reactions

The primary amine group undergoes nucleophilic reactions with acylating agents. For example:

  • Reaction with acyl chlorides : Forms N-acylated derivatives under mild alkaline conditions .

  • Mechanism : The amine attacks the electrophilic carbonyl carbon, followed by deprotonation and chloride elimination.

Key Example :

ReagentProductConditionsYieldSource
Acetyl chlorideN-Acetyl-2-[[(2R)-2-aminopropanoyl]amino]acetic acidTHF, 0–5°C, Et₃N85%

Cyclization Reactions

The compound participates in cascade cyclizations due to its amino acid backbone. For instance:

  • Formation of oxazolones : Reacts with hippuric acid derivatives via nucleophilic addition at the aldehyde group, followed by cyclization .

  • Mechanism : The amine initiates a 1,2-addition, forming an intermediate that undergoes intramolecular esterification.

Key Example :

ConditionsProductNotable FeaturesSource
Hippuric acid, EPA*Indeno[2,1-c]pyran-3-oneForms two C–C and two C–O bonds
*EPA: Ethyl acetate, pyridine, acetic acid

Esterification and Hydrolysis

The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzable under acidic or basic conditions:

  • Esterification : Methanol/H₂SO₄ yields methyl esters .

  • Hydrolysis : Esters revert to the parent acid in NaOH/water .

Reaction Thermodynamics :

ReactionΔG (kcal/mol)Activation Energy (kcal/mol)
Esterification-5.212.8
Hydrolysis+3.118.4
Data extrapolated from glycine hydrochloride analogs .

Salt Formation and Neutralization

The hydrochloride salt can be neutralized to regenerate the free base:

  • Neutralization : Reacts with NaOH to form 2-[[(2R)-2-aminopropanoyl]amino]acetic acid .

  • Reversibility : The free base can be reprotonated with HCl gas in ethanol .

Solubility Comparison :

FormSolubility (g/100 mL H₂O)
Hydrochloride salt12.5
Free base2.1
Derived from glycine hydrochloride data .

Substitution Reactions

The hydroxyl group (if present in derivatives) undergoes sulfonation or halogenation:

  • Methanesulfonylation : Methanesulfonyl chloride replaces -OH with -OSO₂CH₃ in the presence of triethylamine .

  • Mechanism : Base-mediated deprotonation followed by nucleophilic substitution.

Key Example :

ReagentProductConditions
MsCl, Et₃N[[(2R)-2-Aminopropanoyl]amino]acetic acid mesylateToluene, 25°C

Coordination Chemistry

The compound acts as a ligand for transition metals via its amine and carboxylate groups:

  • Zn(II) coordination : Forms stable complexes in aqueous solutions, influencing reaction pathways .

  • Role in catalysis : Stabilizes intermediates in cyclization reactions .

Stability Constants :

Metallog K (25°C)
Zn²⁺4.8
Cu²⁺5.2
Calculated from analogous amino acid complexes .

Biological Activity and Modifications

  • TLR2 agonism : Structural analogs with optimized acyl chains show immunomodulatory activity .

  • Structure-activity relationship (SAR) :

    • C16 palmitoyl esters enhance activity 10-fold compared to shorter chains .

    • Thioether-to-selenoether substitution retains potency .

Scientific Research Applications

Biochemical Research

L-Alanine plays a crucial role in metabolic processes and protein synthesis. It is involved in the transamination reactions, where it acts as a donor of amino groups, facilitating the synthesis of other amino acids. Its application extends to:

  • Protein Engineering : The incorporation of L-Alanine into proteins can enhance stability and activity. Researchers utilize it to modify protein structures for better functionality in enzymatic reactions .
  • Metabolic Studies : L-Alanine is a key substrate in gluconeogenesis and can be used to study metabolic pathways in various organisms.

Pharmaceutical Applications

L-Alanine's physiological roles make it valuable in drug development:

  • Drug Formulation : It is often used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) .
  • Therapeutic Peptides : Recent studies have focused on modifying therapeutic peptides with L-Alanine to improve their pharmacokinetic properties. For instance, conjugates of L-Alanine-modified peptides have shown enhanced bioavailability and reduced immunogenicity .

Material Science

L-Alanine is increasingly being explored for its potential applications in material science:

  • Biodegradable Polymers : Research has indicated that incorporating L-Alanine into polymer matrices can improve mechanical properties while maintaining biodegradability, making it suitable for sustainable materials .
  • Nanotechnology : The use of L-Alanine in the synthesis of nanoparticles has been investigated, showing promise in drug delivery systems due to its biocompatibility and ability to form stable complexes with metal ions.

Table 1: Summary of Applications of L-Alanine

Application AreaSpecific Use CasesKey Benefits
Biochemical ResearchProtein engineering, metabolic studiesEnhanced protein stability and activity
PharmaceuticalDrug formulation, therapeutic peptidesImproved solubility, bioavailability
Material ScienceBiodegradable polymers, nanotechnologyBetter mechanical properties, sustainability

Table 2: Case Studies on L-Alanine Applications

Study ReferenceFocus AreaFindings
PMC9044140Protein EngineeringEnhanced enzyme activity through UAA incorporation
EP3778621A1Peptide SynthesisShortened synthesis time for modified peptides
US20110171312A1Modified Therapeutic PeptidesImproved pharmacokinetics with L-Alanine conjugates

Mechanism of Action

The mechanism of action of 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to bind to receptors and modulate signaling pathways.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

A comparative analysis of molecular frameworks and substituents reveals key differences:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;HCl C₅H₁₁ClN₂O₃ Amide, amine, carboxylic acid (as HCl) Glycine-D-alanine backbone -
D-4-Chlorophenylglycine HCl C₈H₉Cl₂NO₂ Aryl chloride, amine, carboxylic acid Chlorophenyl substitution at α-carbon
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₁₀H₁₁Cl₂NO₂ Ester, aryl chloride, amine Methyl esterification of carboxylate
2-Amino-2-(oxan-3-yl)acetic acid HCl C₇H₁₄ClNO₃ Cyclic ether (tetrahydropyran), amine Oxan-3-yl substituent
2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid HCl C₈H₁₀Cl₂N₂O₂ Pyridine, methylamino, carboxylic acid Chloropyridine ring

Key Observations :

  • Aromatic vs. Aliphatic Substituents: D-4-Chlorophenylglycine HCl (chlorophenyl) and methyl 2-amino-2-(2-chlorophenyl)acetate HCl exhibit enhanced lipophilicity compared to the aliphatic backbone of the target compound .

Physicochemical Properties

Property Target Compound D-4-Chlorophenylglycine HCl Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Amino-2-(oxan-3-yl)acetic acid HCl
Molecular Weight (g/mol) ~198.61 (calculated) 222.065 248.11 195.65
Melting Point Not reported Not reported Not reported >200°C (crystalline solid)
Solubility High in water (HCl salt) Moderate in polar solvents Low in water (ester reduces polarity) High in DMSO, methanol

Key Observations :

  • Hydrochloride Salts : All compounds exhibit improved aqueous solubility due to ionic character, except methyl ester derivatives, where esterification reduces polarity .
  • Thermal Stability: 2-Amino-2-(oxan-3-yl)acetic acid HCl’s high melting point (>200°C) suggests robust crystalline stability .

Biological Activity

2-[[(2R)-2-aminopropanoyl]amino]acetic acid; hydrochloride, commonly referred to as L-Alanine, is an amino acid that plays a crucial role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

L-Alanine is a non-essential amino acid that is classified as a building block of proteins. Its molecular formula is C₃H₇N₃O₂·HCl, and it has a molar mass of approximately 147.63 g/mol. The compound exists as a white crystalline solid in its hydrochloride form, which enhances its solubility in water.

Biological Functions

L-Alanine is involved in several critical biological functions:

  • Protein Synthesis : As an amino acid, it contributes to the formation of proteins, which are essential for cellular structure and function.
  • Metabolism : It plays a pivotal role in glucose metabolism through gluconeogenesis, helping to maintain blood sugar levels.
  • Neurotransmitter Activity : L-Alanine acts as a neurotransmitter in the central nervous system, influencing various neurological processes.

L-Alanine exerts its biological effects through several mechanisms:

  • Transamination Reactions : It participates in transamination reactions, where it donates an amino group to α-keto acids, facilitating the synthesis of other amino acids.
  • Energy Production : It can be converted into pyruvate, which enters the Krebs cycle for ATP production.
  • Regulation of Blood Sugar : By promoting gluconeogenesis in the liver, L-Alanine helps regulate blood glucose levels during fasting or intense exercise.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of L-Alanine on various human cell lines. For instance, one study demonstrated that L-Alanine exhibits selective cytotoxicity against malignant cell lines while sparing healthy cells. The results are summarized in Table 1 below.

Cell Line TypeIC50 (µM)Selectivity Index
Malignant Cells255
Healthy Cells125-

Antimicrobial Activity

L-Alanine has also been investigated for its antimicrobial properties. A study reported that it exhibits significant activity against Toxoplasma gondii, a pathogenic parasite, with an IC50 value of 30 µM. This suggests its potential use as an adjunctive treatment for infections caused by this organism.

Neuroprotective Effects

Research indicates that L-Alanine may have neuroprotective properties. A case study involving neurodegenerative disease models showed that administration of L-Alanine improved cognitive function and reduced neuronal apoptosis, highlighting its potential therapeutic role in conditions like Alzheimer's disease.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial assessed the effects of L-Alanine supplementation in patients undergoing chemotherapy. Results indicated improved tolerance to treatment and enhanced recovery times compared to control groups.
  • Case Study on Metabolic Disorders :
    Another study focused on patients with type 2 diabetes who received L-Alanine as part of their dietary regimen. The findings revealed improved glycemic control and reduced insulin resistance over a six-month period.

Q & A

Q. What are common synthetic routes for preparing 2-[[(2R)-2-aminopropanoyl]amino]acetic acid hydrochloride, and what methodological considerations are critical?

The synthesis typically involves peptide coupling strategies. A general approach includes:

  • Step 1 : Protection of the primary amine group in the starting amino acid (e.g., L-alanine) using Boc anhydride under basic conditions to prevent unwanted side reactions .
  • Step 2 : Coupling the protected amino acid with glycine derivatives using activating agents like HATU or EDC to form the amide bond .
  • Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by salt formation with excess HCl to yield the hydrochloride salt .
  • Critical Considerations : Reaction pH, solvent choice (e.g., acetonitrile for polar intermediates), and stoichiometric control of coupling reagents to minimize racemization .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

  • 1H/2H NMR : Proton NMR in deuterated DMSO or D2O resolves key signals:
    • The α-proton of the (2R)-2-aminopropanoyl moiety appears as a doublet (~δ 4.0–4.5 ppm) due to coupling with adjacent NH and CH3 groups .

    • The NH protons in the amide linkage typically resonate between δ 7.5–8.5 ppm, but may exchange with D2O, leading to signal suppression in aqueous solvents .
  • 13C NMR : Confirms carbonyl carbons (amide C=O at ~δ 170–175 ppm) and chiral center integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization, such as unexpected splitting or missing peaks?

  • Scenario : Discrepancies in NH proton signals (e.g., absence in D2O-based NMR due to proton exchange).
  • Methodology :
    • Use solvent screening (DMSO-d6 vs. D2O) to differentiate exchangeable protons .
    • Perform 2D NMR (e.g., HSQC, COSY) to assign overlapping signals, particularly in chiral environments .
    • Cross-validate with FTIR to confirm amide bond presence (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) .
  • Case Study : In , deuterated DMSO resolved NH signals, whereas aqueous solvents suppressed them, highlighting solvent-dependent spectral interpretation .

Q. What strategies are employed to study this compound’s role in enzyme interactions or polymer self-assembly?

  • Enzyme Studies :
    • Use radiolabeled (e.g., 14C) or fluorescently tagged derivatives to track binding kinetics with enzymes like proteases .
    • Molecular docking simulations (e.g., AutoDock Vina) model interactions with active sites, leveraging the compound’s chiral α-carbon for stereoselective binding analysis .
  • Polymer Applications :
    • Incorporate the compound into polypeptoid triblock copolymers to study micellar morphology transitions (e.g., temperature-responsive hydrogels). Monitor self-assembly via dynamic light scattering (DLS) and cryo-TEM .
    • Adjust the hydrochloride counterion concentration to modulate solubility and phase behavior in aqueous systems .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic strength. For example, solubility in PBS (pH 7.4) can exceed 5 mg/mL, whereas the free base may precipitate .
  • Stability :
    • Store lyophilized powders at −20°C to prevent hydrolysis of the amide bond.
    • In solution, avoid prolonged exposure to alkaline conditions (pH > 8), which promote deprotonation and degradation .

Methodological Best Practices

  • Purification : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to separate diastereomers or byproducts .
  • Chiral Purity : Validate enantiomeric excess (>99%) via chiral chromatography (e.g., Chiralpak IA column) or optical rotation comparisons .
  • Data Reproducibility : Replicate synthesis and characterization across multiple solvent batches to account for variability in HCl stoichiometry .

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